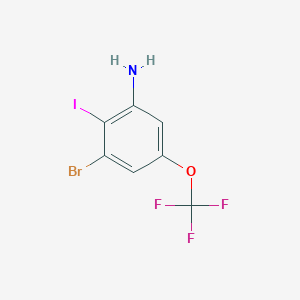

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4BrF3INO and a molecular weight of 381.92 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline typically involves halogenation reactions. One common method is the iodination of 3-Bromo-5-(trifluoromethoxy)aniline using iodine and a suitable oxidizing agent . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the aniline ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and cross-coupling reactions . These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro compounds or reduced to form amines.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted anilines.

Oxidation Products: Nitro derivatives of the aniline.

Reduction Products: Amines with reduced functional groups.

Coupling Products: Biaryl compounds or other coupled products.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and materials science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Anticancer Activity

One of the most promising applications of this compound is in the development of anticancer agents. Research has indicated that compounds with trifluoromethoxy groups exhibit enhanced biological activity against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxic effects on human cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia) .

Case Study: Anticancer Screening

In a screening study involving several halogenated anilines, this compound was found to inhibit cell proliferation effectively. The half-maximal inhibitory concentration (IC50) values were determined for various derivatives, revealing that modifications to the trifluoromethoxy group could enhance potency against specific cancer types .

Role as a Pharmaceutical Intermediate

The compound serves as an important intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for the introduction of diverse functional groups, facilitating the development of new drugs with improved efficacy and safety profiles. For example, it has been utilized in synthesizing inhibitors for protein kinases, which are crucial targets in cancer therapy .

Applications in Materials Science

Beyond medicinal applications, this compound has potential uses in materials science, particularly in the development of advanced materials with specific electronic and optical properties.

Conductive Polymers

Research indicates that incorporating this compound into polymer matrices can enhance their conductivity and stability. The presence of the trifluoromethoxy group contributes to improved electron transport properties, making it suitable for applications in organic electronics .

Case Study: Polymer Blends

A study examined polymer blends containing this compound, revealing enhanced thermal stability and conductivity compared to traditional polymer systems. These properties make them suitable candidates for use in flexible electronic devices .

Wirkmechanismus

The mechanism of action of 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline in chemical reactions involves the activation of the aniline ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethoxy groups. This activation facilitates various substitution and coupling reactions by stabilizing intermediates and transition states .

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-(trifluoromethyl)aniline: Similar structure but lacks the iodine atom.

3-Bromo-5-iodopyridine: Contains a pyridine ring instead of an aniline ring.

2-Bromo-6-iodo-4-(trifluoromethoxy)aniline: Similar structure with different substitution pattern.

Uniqueness: 3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine, iodine, and trifluoromethoxy groups on the aniline ring. This unique arrangement provides distinct reactivity and properties compared to other similar compounds .

Biologische Aktivität

3-Bromo-2-iodo-5-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a bromine atom, an iodine atom, and a trifluoromethoxy group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Target Binding : Compounds with similar structures have been shown to bind with high affinity to multiple receptors, potentially inducing conformational changes in target proteins that alter their activity.

- Biochemical Pathways : The specific pathways affected depend on the target. For instance, if it interacts with enzymes in metabolic pathways, it could modify the production of critical metabolites.

Pharmacokinetics

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its bioavailability:

- Absorption : The presence of functional groups such as trifluoromethoxy enhances solubility and may improve absorption rates.

- Distribution : The lipophilicity introduced by the trifluoromethoxy group influences how the compound is distributed throughout the body.

- Metabolism : The compound’s metabolism may involve phase I reactions (oxidation/reduction) and phase II conjugation processes.

- Excretion : The stability and solubility characteristics will determine how efficiently the compound is excreted.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

| Compound | MIC (µM) | Activity |

|---|---|---|

| This compound | 0.8 - 1.6 | Antimicrobial against various strains |

| Other derivatives | 0.5 - 1.0 | Effective against resistant strains |

These results suggest potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

Studies have explored the anticancer activities of related compounds. The trifluoromethoxy group has been linked to enhanced potency against cancer cell lines:

The structural modifications in similar compounds often lead to significant variations in their anticancer efficacy.

Anti-inflammatory Effects

Compounds containing similar structural motifs have been investigated for anti-inflammatory effects, showing promise in inhibiting pro-inflammatory cytokines:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| 3-Bromo derivatives | 10 - 20 | Moderate inhibition |

| Trifluoromethyl analogs | 5 - 15 | Strong inhibition |

This indicates a potential role for this compound in managing inflammatory diseases .

Case Studies

Several case studies have highlighted the biological relevance of compounds structurally related to this compound:

- Antitubercular Activity : A series of salicylanilides were synthesized that included similar halogenated anilines. These compounds displayed significant activity against Mycobacterium tuberculosis, showcasing the potential for repurposing existing drugs by modifying their structure .

- Cancer Treatment Trials : Clinical trials involving trifluoromethyl-substituted anilines have reported promising results in reducing tumor sizes in preclinical models, suggesting that further exploration into derivatives like this compound could yield beneficial outcomes in oncology .

Eigenschaften

IUPAC Name |

3-bromo-2-iodo-5-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3INO/c8-4-1-3(14-7(9,10)11)2-5(13)6(4)12/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFWOKSZXAIZBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)I)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.